N-(5-chloropyridin-2-yl)-4-methylbenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-methylbenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by binding to receptor sites or enzymes, thereby modulating their activity. The chloropyridine moiety plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide: Known for its anticoagulant properties.
N-(4-methylpyridin-2-yl)benzamide: Similar structure but lacks the chlorine atom, resulting in different chemical properties.
Uniqueness
N-(5-chloropyridin-2-yl)-4-methylbenzamide is unique due to the presence of both the chloropyridine and benzamide moieties, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
335420-09-2 |
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Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
InChI Key |
GENAZTIIDZVFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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